Cas no 91348-86-6 (2-(Chloromethyl)-4-methylquinoline)
2-(Chloromethyl)-4-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-4-methylquinoline
- DTXSID50453820
- SB67894
- AGN-PC-0NF9R8
- Quinoline, 2-(chloromethyl)-4-methyl-
- 91348-86-6
- SCHEMBL4848307
- DB-191731
-
- MDL: MFCD20623568
- Inchi: 1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3
- InChI Key: FHGYGKQYTPEOPT-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C)=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 191.0501770g/mol
- Monoisotopic Mass: 191.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.9Ų
2-(Chloromethyl)-4-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144062-1g |
2-(chloromethyl)-4-methylquinoline |
91348-86-6 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM144062-1g |
2-(chloromethyl)-4-methylquinoline |
91348-86-6 | 95% | 1g |
$397 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1108994-1g |
2-(Chloromethyl)-4-methylquinoline |
91348-86-6 | 95% | 1g |
$550 | 2024-06-05 | |
| Alichem | A189005416-1g |
2-(Chloromethyl)-4-methylquinoline |
91348-86-6 | 95% | 1g |
$441.10 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1108994-1g |
2-(Chloromethyl)-4-methylquinoline |
91348-86-6 | 95% | 1g |
$550 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748745-1g |
2-(Chloromethyl)-4-methylquinoline |
91348-86-6 | 98% | 1g |
¥2807.00 | 2024-04-25 | |
| Crysdot LLC | CD11018540-1g |
2-(Chloromethyl)-4-methylquinoline |
91348-86-6 | 95+% | 1g |
$491 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1108994-1g |
2-(Chloromethyl)-4-methylquinoline |
91348-86-6 | 95% | 1g |
$550 | 2025-03-01 |
2-(Chloromethyl)-4-methylquinoline Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 2-(Chloromethyl)-4-methylquinoline
2-(Chloromethyl)-4-methylquinoline: A Comprehensive Overview
The compound 2-(Chloromethyl)-4-methylquinoline, identified by the CAS Registry Number 91348-86-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of 2-(Chloromethyl)-4-methylquinoline consists of a quinoline ring system with a chloromethyl group at the 2-position and a methyl group at the 4-position, making it a versatile building block for various chemical transformations.
Recent advancements in synthetic chemistry have highlighted the importance of 2-(Chloromethyl)-4-methylquinoline as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can undergo various nucleophilic substitutions and coupling reactions, enabling the creation of complex molecular architectures. For instance, studies have shown that the chloromethyl group in 2-(Chloromethyl)-4-methylquinoline can act as an electrophilic site, facilitating reactions with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity has been exploited to develop novel antibiotics, antiviral agents, and anticancer drugs.
In addition to its role in drug discovery, 2-(Chloromethyl)-4-methylquinoline has found applications in materials science. The quinoline framework is known for its π-conjugated system, which imparts unique electronic properties to the molecule. By modifying the substituents on the quinoline ring, chemists can tailor the electronic and optical properties of the compound for use in organic electronics. For example, derivatives of 2-(Chloromethyl)-4-methylquinoline have been employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 2-(Chloromethyl)-4-methylquinoline typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. One common approach involves the Friedlander synthesis, where an o-aminobenzaldehyde derivative reacts with an α-chloro ketone under acidic conditions to form the quinoline skeleton. Subsequent functionalization steps allow for the introduction of the chloromethyl and methyl groups at specific positions on the ring.
The stability and reactivity of 2-(Chloromethyl)-4-methylquinoline make it an attractive candidate for further exploration in both academic and industrial settings. Its ability to participate in a wide range of chemical transformations underscores its potential as a valuable tool in drug design and materials development. As research continues to uncover new applications for this compound, it is likely that CAS No. 91348-86-6 will remain a focal point in organic chemistry for years to come.
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